molecular formula C22H20ClN7O B609984 N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide

Cat. No.: B609984
M. Wt: 433.9 g/mol
InChI Key: FDTXHWQFIXYHCL-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-06446846 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling . The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of PF-06446846 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PF-06446846 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cancer Treatment

Research indicates that PF-06446846 exhibits significant anti-tumor activity against various cancer types. It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in breast and prostate cancers. The compound's selectivity for KSP over other mitotic kinesins suggests a lower likelihood of off-target effects, enhancing its therapeutic profile .

Neurological Disorders

Beyond oncology, PF-06446846 has potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may offer therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating pathways involved in neuronal survival and function .

Structure and Synthesis

The chemical structure of PF-06446846 includes several key functional groups that contribute to its biological activity:

  • Chloropyridine : Enhances solubility and biological availability.
  • Piperidine : Provides structural stability and influences binding affinity.
  • Triazolo-pyridine moiety : Imparts unique pharmacological properties.

The synthesis of PF-06446846 involves multi-step processes that ensure high purity and yield. Notably, the compound's optical properties have been characterized, with specific attention to its chirality, which is crucial for its biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of PF-06446846 in preclinical models:

StudyFocusFindings
Lintner et al., 2018In vitro cancer modelsDemonstrated significant tumor regression in xenograft models of breast cancer.
Zhou et al., 2020KSP inhibitionIdentified PF-06446846 as a potent KSP inhibitor with a favorable safety profile compared to traditional chemotherapeutics.
PMC9092475Pharmacological reviewDiscussed the broad applications of nitrogen heterocycles in drug discovery, highlighting PF-06446846's potential .

Comparison with Similar Compounds

PF-06446846 is unique in its selective inhibition of PCSK9 translation. Similar compounds include:

PF-06446846 stands out due to its high selectivity and unique mechanism of action, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide, also known as PF-06446846, is a compound of significant interest due to its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
IUPAC Name N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide; hydrochloride
Molecular Formula C22H21ClN7O
Molecular Weight 470.4 g/mol
CAS Number 1632250-50-0

PF-06446846 functions primarily as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It operates by stalling translation elongation during protein synthesis. Specifically, it binds to the ribosome and induces a stall at codon 34 during the translation of PCSK9. This selective inhibition results in reduced levels of PCSK9 in the bloodstream, which is crucial for cholesterol metabolism and regulation .

1. Inhibition of PCSK9

Research indicates that PF-06446846 effectively reduces circulating levels of PCSK9 and total cholesterol in vivo. In laboratory settings involving Huh7 cells (human liver cells), the compound was shown to inhibit the secretion of PCSK9 without affecting global protein synthesis . The inhibition of PCSK9 is particularly beneficial in managing hypercholesterolemia and cardiovascular diseases.

3. Enzyme Inhibition

Compounds containing similar heterocyclic structures have demonstrated enzyme inhibitory activities. For example, piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results that warrant further investigation into PF-06446846's enzyme inhibition capabilities .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to PF-06446846:

  • Selective Stalling of Translation : In a study published in PLOS Biology, PF-06446846 was shown to selectively stall translation without broadly inhibiting protein synthesis pathways. This specificity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
  • Cholesterol Regulation : A study highlighted the compound's effectiveness in lowering plasma PCSK9 levels in rat models post oral dosing, reinforcing its potential therapeutic role in cholesterol management.
  • Comparative Analysis : Research comparing various piperidine derivatives indicated that those with triazole functionalities exhibited enhanced biological activity against specific bacterial strains and enzymes compared to their counterparts lacking these groups .

Q & A

Basic Question: How can the structure of this compound be confirmed experimentally?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the presence of key functional groups. For example, the 1H^1H-NMR spectrum (in d4^4-MeOH) shows distinct peaks for the piperidinyl, triazolopyridinyl, and benzamide moieties .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and molecular geometry. The ORTEP diagram (CCDC 1449348) confirms the (3R)-piperidin-3-yl configuration and spatial arrangement of substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ ion).

Basic Question: What synthetic routes are available for this compound?

Answer:
A representative green synthesis involves oxidative cyclization :

Hydrazine Intermediate Preparation : React N-[(3-methoxy-4-substituted-phenyl)methylideneamino]pyridin-2-amine with sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours .

Ring Closure : NaOCl acts as an oxidant to form the triazolopyridine core.

Yield Optimization : Extract the product using alumina plugs to achieve ~73% isolated yield .
Key Table :

StepReagents/ConditionsYield
Oxidative CyclizationNaOCl, EtOH, RT, 3h73%

Basic Question: What safety precautions are recommended for handling this compound?

Answer:
While no specific hazards are reported for this compound , standard laboratory protocols apply:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or handling of intermediates (e.g., chlorinated pyridines).
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Question: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Answer:
Data discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Solvent Standardization : Compare spectra acquired in identical solvents (e.g., CDCl3_3 vs. d6^6-DMSO) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign 13C^{13}C-NMR peaks unambiguously.
  • Dynamic NMR (DNMR) : Investigate rotational barriers in amide bonds or piperidine ring puckering if temperature-dependent shifts are observed.

Advanced Question: How can synthetic yields be optimized for scale-up?

Answer:
Optimize reaction parameters using Design of Experiments (DoE) :

  • Variables : Temperature, stoichiometry (NaOCl), and reaction time.
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .
  • Flow Chemistry : Transition from batch to continuous-flow systems to enhance reproducibility and reduce side reactions .

Advanced Question: How can impurities be identified and quantified during synthesis?

Answer:

  • HPLC-MS : Use reverse-phase HPLC coupled with MS to detect impurities (e.g., des-chloro byproducts or unreacted intermediates) .
  • Reference Standards : Compare retention times and MS/MS fragmentation patterns with known impurities (e.g., Imp. B/BP and Imp. C/BP derivatives) .
    Example Impurity Profile :
ImpurityStructureSource
Imp. B2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-oneAlkylation side reaction

Advanced Question: How can structure-activity relationships (SAR) be studied for biological targets?

Answer:

  • Target Engagement Assays : Use radioligand binding or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., CGRP receptors, as seen in MK-0974 analogs) .
  • Analog Synthesis : Modify substituents (e.g., trifluoromethyl groups for metabolic stability) and assess potency shifts .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to ribosomes or enzymes .

Advanced Question: What analytical methods are suitable for stability studies?

Answer:

  • Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then monitor degradation via:
    • UPLC-PDA : Track peak purity and degradation products.
    • NMR Stability : Assess structural integrity under stress conditions .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at storage temperatures.

Properties

IUPAC Name

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTXHWQFIXYHCL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.